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Compound of Interest

Compound Name: PTP inhibitor V dihydrate

CAS No.: 2649087-82-9

Cat. No.: B6172586

Get Quote

Executive Summary: The Chemical Identity &
Mechanism
PTP Inhibitor V Dihydrate (Chemical Name: Phenylhydrazonopyrazolone sulfonate 1 or

PHPS1) is a potent, cell-permeable inhibitor targeting SHP-2 (Src homology-2 domain-

containing protein tyrosine phosphatase-2).

Unlike broad-spectrum inorganic inhibitors (e.g., Sodium Orthovanadate), PTP Inhibitor V
Dihydrate offers targeted inhibition of the catalytic cleft of SHP-2, a critical node in the RAS-

ERK-MAPK signaling pathway. It is widely used to study insulin signaling, growth factor

responses, and oncogenic signaling in varying cancer models.

Primary Target: SHP-2 (

0.3 - 2.1 µM).

Secondary Targets: PTP1B (

19 µM), SHP-1 (
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5.4 µM).

Mechanism: Competitive inhibition; binds the PTP catalytic domain, mimicking the

phosphotyrosine substrate.

Critical Disambiguation: "PTP Inhibitor V" is a nomenclature sometimes shared with bpV(phen)

(a bisperoxovanadium complex). However, the Dihydrate form specifically refers to the organic

sulfonamide PHPS1 (CAS: 314291-83-3 / 2649087-82-9). This guide focuses exclusively on

PHPS1.

Comparative Landscape: PHPS1 vs. Alternatives
To select the correct inhibitor for your assay, compare PHPS1 against common alternatives.

Table 1: Benchmarking PTP Inhibitors
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Feature
PTP Inhibitor V

(PHPS1)

Sodium

Orthovanadate
SHP099 NSC 87877

Class
Organic,

Competitive

Inorganic, Pan-

inhibitor

Organic,

Allosteric

Organic,

Competitive

Specificity
High for SHP-2

(vs PTP1B)

Low (Pan-

PTP/ALP)

Ultra-High (SHP-

2 only)

Moderate (SHP-

1/SHP-2)

IC50 (SHP-2) ~2.1 µM ~10–100 µM
~0.07 µM (70

nM)
~0.3 µM

Cell Permeability Excellent
Poor (requires

activation)
Excellent Good

Stability
High (Dihydrate

form)

Low (oxidizes

easily)
High Moderate

Primary Use

Blocking ERK

activation; Insulin

signaling

General lysis

buffer additive

Structural

biology; highly

specific signaling

Dual SHP-1/2

inhibition

Scientist’s Insight:

Choose PHPS1 when you need to inhibit SHP-2 activity at the catalytic site to block

downstream ERK phosphorylation in cell culture models.

Choose SHP099 if you require absolute specificity for SHP-2 over SHP-1 to rule out off-

target effects, as it locks the enzyme in an auto-inhibited conformation.

Choose Orthovanadate only as a crude "sledgehammer" in lysis buffers to preserve protein

phosphorylation states during extraction.

Mechanism of Action: The SHP-2 Signaling Node
SHP-2 acts as a positive regulator of the RAS-MAPK pathway. Upon growth factor stimulation

(e.g., EGF, Insulin), SHP-2 is recruited to the receptor, dephosphorylates specific binding sites

(like RasGAP binding sites), and effectively sustains RAS activation.

Figure 1: PHPS1 Mechanism of Action in MAPK Signaling
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Caption: PHPS1 competitively binds the SHP-2 catalytic domain, preventing RAS activation

and subsequent ERK1/2 phosphorylation.

Experimental Benchmarking Protocols
To validate PTP Inhibitor V performance, we utilize two self-validating workflows: an in vitro

enzymatic assay and a cell-based signaling assay.

Protocol A: In Vitro Phosphatase Assay (pNPP)
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This assay quantifies the

of PHPS1 against recombinant SHP-2 using p-Nitrophenyl Phosphate (pNPP) as a
chromogenic substrate.

Reagents:

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Substrate: pNPP (Sigma), 2 mM final concentration.

Enzyme: Recombinant Human SHP-2 (catalytic domain).

Inhibitor: PTP Inhibitor V Dihydrate (dissolved in DMSO).

Step-by-Step Workflow:

Preparation: Dilute PHPS1 in Assay Buffer to generate a concentration range (e.g., 0.1 µM to

100 µM). Maintain DMSO concentration <1%.[1]

Incubation: Mix 10 ng of recombinant SHP-2 with the inhibitor dilutions in a 96-well plate.

Incubate for 15 minutes at 30°C to allow equilibrium binding.

Reaction: Add pNPP substrate to initiate the reaction.

Measurement: Incubate for 30 minutes at 30°C. Stop reaction with 1N NaOH if necessary

(turns yellow).

Quantification: Measure Absorbance at 405 nm.

Validation: Calculate % Inhibition relative to DMSO control. Plot log[Inhibitor] vs. Response to

determine

.

Protocol B: Cell-Based ERK Phosphorylation Assay
This protocol validates cell permeability and biological efficacy by measuring the reduction of p-

ERK levels in EGF-stimulated cells.
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Figure 2: Cellular Benchmarking Workflow
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Caption: Workflow for assessing PHPS1 efficacy in blocking growth-factor induced MAPK

signaling.

Critical Steps for Success:

Serum Starvation: Essential to reduce basal ERK phosphorylation.

Pre-treatment: Incubate cells with PHPS1 (typically 10–50 µM) for 2 hours before

stimulation.

Stimulation Window: EGF stimulation is rapid. Lyse cells exactly at the peak of

phosphorylation (usually 5–10 minutes post-EGF).

Lysis Buffer: Do NOT use Sodium Orthovanadate in the lysis buffer if you are measuring

phosphatase activity downstream, but for Western Blotting, you must include it to preserve

the snapshot of phosphorylation at the moment of lysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-
4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Benchmarking PTP Inhibitor V Dihydrate (PHPS1):
Performance & Protocol Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6172586/docs#benchmarking-ptp-inhibitor-v-
dihydrate-phps1-performance-protocol-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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